Welcome to the BenchChem Online Store!
molecular formula C14H26O5 B8685223 AI3-20829 CAS No. 32508-40-0

AI3-20829

Cat. No. B8685223
M. Wt: 274.35 g/mol
InChI Key: QYBQSAJWDVWJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369146B1

Procedure details

To the reaction flask, DL-malic acid (100.43 g), 1-pentanol (325 mL) and Amberlyst® 15 ion exchange resin (14.2 g) were added. The mixture was placed under nitrogen and heated to reflux. At 108° C., two phases started to collect in the Dean-Stark trap. The reaction was maintained at 110-120° C. for 4 hr 15 min and water was continuously removed. The product was separated from the catalyst via filtration over silica using 300 mL diethyl ether. The organic layer was washed 4 times with saturated sodium bicarbonate, washed once with water, and dried over magnesium sulfate. Diethyl ether was removed via rotary evaporation. Dipentyl-DL-malate was obtained as a low viscosity, slightly hazy, very light yellow liquid with a slight pleasant odor (116.5 g, 55.6% yield) after pumping on the sample in vacuo to remove residual 1-pentanol.
Quantity
100.43 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
14.2 g
Type
reactant
Reaction Step One
Yield
55.6%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:6])[OH:3])[CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
100.43 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
325 mL
Type
reactant
Smiles
C(CCCC)O
Name
resin
Quantity
14.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
At 108° C.
CUSTOM
Type
CUSTOM
Details
to collect in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
water was continuously removed
CUSTOM
Type
CUSTOM
Details
The product was separated from the catalyst via filtration over silica using 300 mL diethyl ether
WASH
Type
WASH
Details
The organic layer was washed 4 times with saturated sodium bicarbonate
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC(C(O)CC(=O)OCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.